molecular formula C19H22ClNO2 B311521 N-(3-chloro-2-methylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-(3-chloro-2-methylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B311521
M. Wt: 331.8 g/mol
InChI Key: UGYLDUALBGAKJQ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl group and an isopropyl-substituted phenoxy group attached to an acetamide moiety

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H22ClNO2/c1-12(2)15-9-8-13(3)10-18(15)23-11-19(22)21-17-7-5-6-16(20)14(17)4/h5-10,12H,11H2,1-4H3,(H,21,22)

InChI Key

UGYLDUALBGAKJQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C(=CC=C2)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C(=CC=C2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-isopropyl-5-methylphenol with an appropriate halogenating agent.

    Acetamide Formation: The phenoxy intermediate is then reacted with chloroacetyl chloride to form the corresponding acetamide.

    Substitution Reaction: Finally, the acetamide is reacted with 3-chloro-2-methyl aniline under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the industrial setup and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted acetamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential pharmaceutical applications.

    Medicine: It could be investigated for its potential as a drug candidate or as a lead compound in drug discovery.

    Industry: The compound might find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methyl-phenyl)-acetamide: Lacks the phenoxy group, which may result in different chemical and biological properties.

    2-(2-Isopropyl-5-methyl-phenoxy)-acetamide: Lacks the chloro-substituted phenyl group, which could affect its reactivity and applications.

Uniqueness

N-(3-chloro-2-methylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to the presence of both chloro and phenoxy substituents, which can influence its chemical reactivity and potential applications. The combination of these groups may impart specific properties that are not observed in similar compounds.

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